molecular formula C23H25N3O B6105103 2-(4-Ethylphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline

2-(4-Ethylphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline

Cat. No.: B6105103
M. Wt: 359.5 g/mol
InChI Key: WZAKNFBFEXONEW-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at position 2 with a 4-ethylphenyl group and at position 4 with a 4-methylpiperazine-1-carbonyl moiety. Its structural design aligns with pharmacophoric principles for targeting enzymes or receptors, particularly in antiviral and antimicrobial contexts. The 4-methylpiperazine group enhances solubility and modulates binding affinity, while the 4-ethylphenyl substituent balances lipophilicity and steric effects.

Properties

IUPAC Name

[2-(4-ethylphenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-3-17-8-10-18(11-9-17)22-16-20(19-6-4-5-7-21(19)24-22)23(27)26-14-12-25(2)13-15-26/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAKNFBFEXONEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethylphenyl and methylpiperazine carbonyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can significantly increase the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(4-Ethylphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Piperazine/Carbonyl Derivatives

Quinoline derivatives bearing piperazine or carbonyl-linked substituents at position 4 are widely explored for diverse biological activities. Key examples include:

Compound Name/Structure Substituents (Position) Biological Activity Key Findings Reference
Target Compound 4-Ethylphenyl (2), 4-methylpiperazine-1-carbonyl (4) Antiviral (potential) Predicted RdRp inhibition; structural mimicry of viral polymerase inhibitors
2-(4-Methoxyphenyl)-4-(4-methylpiperazinyl)quinoline 4-Methoxyphenyl (2), 4-methylpiperazinyl (4) Antibacterial Moderate activity against ecDHFR; selectivity influenced by N-1 protonation
2-(3,4-Dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)piperazinyl]carbonyl}quinoline 3,4-Dimethoxyphenyl (2), ethoxyphenyl-piperazinyl carbonyl (4) Not specified Molecular weight: 497.58; synthetic focus
7-Chloro-4-(piperazin-1-yl)quinoline derivative 7-Chloro (quinoline), piperazinyl-ethanone (4) Anti-inflammatory, Analgesic Significant NO inhibition; peripheral analgesic activity (ED50: 12.3 mg/kg)

Key Observations :

  • The 4-methylpiperazine-1-carbonyl group in the target compound improves solubility compared to non-carbonyl analogs (e.g., ).
  • Electron-withdrawing groups (e.g., chloro in ) enhance anti-inflammatory activity, while bulky substituents (e.g., trifluoromethyl in ) may reduce bacterial DHFR selectivity .

Phenyl Substituents at Position 2

Substituents at position 2 significantly influence bioactivity and selectivity:

Compound Name/Structure Substituents (Position 2) Biological Activity Key Findings Reference
Target Compound 4-Ethylphenyl Antiviral (potential) Ethyl group balances lipophilicity and steric hindrance for RdRp binding
2-(4-Methylsulfonylphenyl)-7,8-substituted quinoline 4-Methylsulfonylphenyl Antimicrobial Synthesized via CDI-mediated coupling; high yield (70–85%)
2-(3-Methylphenyl)-4-[(2-methylpiperidinyl)carbonyl]quinoline 3-Methylphenyl Not specified Molecular weight: 344.45; synthetic methodology focus
2-(4-Propylphenyl)quinoline-4-carbohydrazide 4-Propylphenyl Antimicrobial (potential) Hydrazide group enables further functionalization

Key Observations :

  • 4-Ethylphenyl in the target compound offers optimal hydrophobic interactions for antiviral activity, whereas 4-methylsulfonylphenyl () enhances antimicrobial potency due to electron-withdrawing effects.
  • Bulky groups (e.g., isobutyl in ) may reduce membrane permeability but improve target specificity .

Key Observations :

  • Pd-catalyzed methods () are prevalent for quinoline synthesis but require careful control of reaction conditions.
  • Hydrazide derivatives () enable modular functionalization but may introduce stability issues.

Biological Activity

2-(4-Ethylphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This quinoline derivative exhibits various pharmacological properties, which are summarized below.

  • Molecular Formula : C22H26N2O
  • Molecular Weight : 350.46 g/mol
  • CAS Number : 853349-59-4

The compound's structure features a quinoline core substituted with an ethylphenyl group and a piperazine moiety, which may influence its biological activity.

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, possess significant anticancer properties. The following findings highlight its biological activity:

  • Inhibition of EGFR Kinase : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, a critical pathway in many cancers. It was found to induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cell lines such as MCF-7 .
  • Apoptosis Induction : The compound activates apoptotic pathways by upregulating p53 and caspase 9, leading to increased apoptosis rates compared to control groups .
  • Cell Cycle Dynamics : Flow cytometric analysis revealed that treatment with this compound significantly increased the proportion of cells in the G1 phase while decreasing those in the S and G2/M phases, indicating effective cell cycle disruption .

Case Studies

Several studies have evaluated the anticancer efficacy of related compounds:

CompoundIC50 (μM)Mechanism
6h0.22EGFR inhibition, apoptosis induction
Doxorubicin6.18Standard chemotherapy agent

These results demonstrate that derivatives similar to 2-(4-Ethylphenyl)-4-(4-methylpiperazine-1-carbonyl)quinoline exhibit superior potency compared to traditional chemotherapeutic agents like Doxorubicin.

Antimicrobial Activity

In addition to anticancer effects, quinoline derivatives have been reported to possess antimicrobial properties. The compound's structure suggests potential activity against various pathogens, although specific data on this compound's antimicrobial efficacy remains limited.

Related Research Findings

Studies involving related quinoline derivatives have indicated significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) often below 100 µg/mL .

Toxicological Profile

While exploring the biological activities, it is essential to consider the toxicological aspects:

  • Aquatic Toxicity : The compound is noted for its high toxicity to aquatic life with long-lasting effects, raising concerns about environmental impact .
  • Reproductive Toxicity : There are indications that it may damage fertility or affect fetal development, necessitating careful evaluation in therapeutic contexts .

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